molecular formula C20H24O6 B592694 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene CAS No. 1414361-09-3

1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene

Cat. No.: B592694
CAS No.: 1414361-09-3
M. Wt: 360.406
InChI Key: FWFMVUMHHLAHIT-SNAWJCMRSA-N
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Description

1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene (hereafter referred to as Compound X) is a synthetic stilbene derivative featuring methoxymethoxy (MOM) protecting groups. Its core structure consists of a central benzene ring substituted at positions 1 and 3 with MOM groups, while position 5 is linked via an (E)-ethenyl bridge to a 4-(methoxymethoxy)phenyl group. The molecular formula is C23H30O6, and its molecular weight is 426.48 g/mol.

MOM groups (-OCH2OCH3) are acid-labile protecting groups commonly employed in organic synthesis to mask hydroxyl functionalities, enhancing compound stability and solubility during synthetic steps. Compound X is structurally analogous to trans-resveratrol (a natural trihydroxy stilbene) but differs in its fully protected hydroxyl groups. This modification renders it a critical intermediate in pharmaceutical synthesis, particularly in pathways requiring selective deprotection for active metabolite generation .

Properties

IUPAC Name

1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-21-13-24-18-8-6-16(7-9-18)4-5-17-10-19(25-14-22-2)12-20(11-17)26-15-23-3/h4-12H,13-15H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFMVUMHHLAHIT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCOC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OCOC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Overview

The HWE condensation is the most widely reported method, involving three key stages:

  • Methoxymethoxy (MOM) protection of hydroxyl groups

  • Phosphonate intermediate synthesis

  • Stereoselective olefination

MOM Protection

3,5-Dihydroxybenzoic acid undergoes sequential MOM protection using methoxymethyl chloride (MOMCl) and diisopropylethylamine (DIPEA) in dichloromethane (DCM). Source reports a 93% yield for 4-bromo-3,5-bis(methoxymethoxy)benzoate (24 ) under these conditions.

Phosphonate Synthesis

The benzylic alcohol intermediate (25 ) is converted to phosphonate (15 ) via Arbuzov reaction with triethyl phosphite and zinc iodide. Modern Arbuzov conditions achieve 69% yield compared to 62% via classical methods.

Olefination

Sodium hexamethyldisilazide (NaHMDS) mediates HWE condensation between the phosphonate and aldehyde components in tetrahydrofuran (THF) at 0°C. Source achieved quantitative yields for the final olefination step using this approach.

Direct Coupling via Knoevenagel Condensation

Reaction Design

This one-pot method condenses MOM-protected benzaldehydes with ketones using piperidine as a base. Source demonstrated its utility for analogous stilbenes, though yields for the target compound remain unreported.

Limitations

  • Requires harsh alkaline conditions (50% KOH)

  • Poor stereocontrol (E/Z ratio ≤14:1 in related systems)

  • Typically yields <50% for poly-MOM-protected derivatives

Palladium-Catalyzed Cross-Coupling

Heck Reaction Approach

Aryl halides and styrenes couple via palladium catalysis. For the target compound, this would require:

  • 3,5-Bis(methoxymethoxy)iodobenzene

  • 4-(Methoxymethoxy)styrene

Source achieved 63–87% yields for similar couplings using Ni(COD)(DQ)/MeIPr- HBF4 systems.

Challenges

  • Requires synthesis of unstable styrene intermediates

  • Sensitive to oxygen/moisture

  • Limited substrate compatibility with MOM groups

Comparative Analysis of Methods

MethodYield RangeE/Z SelectivityScalabilityKey Advantage
HWE Condensation69–93%>99:1HighExcellent stereocontrol
Knoevenagel30–50%≤14:1ModerateOne-pot simplicity
Palladium Coupling63–87%N/ALowVersatility for analogs

Data synthesized from

Critical Optimization Parameters

MOM Protection Efficiency

  • Solvent Choice : DCM outperforms THF in preventing premature deprotection

  • Stoichiometry : 2.2 eq MOMCl per hydroxyl group minimizes diastereomers

  • Temperature : 0°C prevents exothermic side reactions

Olefination Stereochemistry

  • Base Selection : NaHMDS > KOt-Bu for Z→E isomerization suppression

  • Concentration : 0.1 M in THF prevents π-stacking-induced polymerization

Purification Strategies

  • Silica Gel Chromatography : 20–30% ethyl acetate/hexane eluent

  • Recrystallization : Methanol/water (3:1) achieves >98% purity

Scalability and Industrial Relevance

The HWE route demonstrates the best scalability, with Source reporting kilogram-scale production using:

  • Continuous flow MOM protection (PFA tubing reactor)

  • Membrane-separated Arbuzov reaction

  • Automated column chromatography

Emerging Alternatives

Enzymatic Synthesis

Lipase-catalyzed transesterification shows promise for MOM protection:

  • Candida antarctica Lipase B (CAL-B)

  • 2,2,2-trifluoroethyl methoxymethyl carbonate as acyl donor

  • 82% yield achieved for similar substrates

Photochemical Routes

UV-mediated [2+2] cycloaddition followed by retro-Diels-Alder reaction:

  • Enables MOM-compatible conditions

  • Theoretical yields up to 75% (unverified for target compound)

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ethenyl group can engage in π-π interactions, further affecting the compound’s behavior in various environments .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituents/Protecting Groups Key Structural Features Reference
Compound X C23H30O6 Three MOM groups Fully protected stilbene; acid-labile
trans-Resveratrol C14H12O3 Three hydroxyl (-OH) groups Bioactive, natural antioxidant
Impurity-E (from ) C35H30O3 Three benzyloxy (-OBn) groups Penultimate resveratrol intermediate
Triacetyl Resveratrol (Compound 4) C20H18O6 Three acetyl (-OAc) groups Base-labile; enhanced lipophilicity
Pinostilbene Hydrate (Compound 5) C15H14O3·xH2O One methoxy (-OMe), two -OH Mixed protection; partial bioactivity
1,7-Bis(4-MOM-phenyl)hepta-1,4-dien-3-one (Compound 8) C25H30O6 Two MOM groups Cross-conjugated dienone; anticancer intermediate

Key Observations :

  • Protecting Group Chemistry: MOM groups (Compound X): Cleaved under acidic conditions (e.g., HCl/MeOH), offering stability in basic environments. Benzyloxy (OBn) groups (Impurity-E): Require hydrogenolysis (H2/Pd-C) for removal, complicating synthetic workflows . Acetyl (OAc) groups: Base-labile (e.g., NaOH/MeOH), limiting use in alkaline conditions .
  • Solubility and Lipophilicity :
    • Compound X and Impurity-E exhibit higher lipophilicity than trans-resveratrol due to bulky protecting groups, favoring organic-phase reactions.
    • Triacetyl resveratrol shows moderate aqueous solubility compared to MOM-protected analogs .
Spectral and Physicochemical Data
Property Compound X trans-Resveratrol Triacetyl Resveratrol
1H NMR (δ ppm) 7.48 (ethenyl H), 4.8-5.1 (MOM -OCH2O-) 6.3–7.4 (aromatic H) 2.3 (-OAc), 6.5–7.5 (aromatic H)
LogP (Predicted) 3.8 3.1 3.5
Stability Acid-sensitive Oxidative degradation Base-sensitive

Notes:

  • Compound X’s NMR shows distinct MOM group signals (δ 4.8–5.1 for -OCH2O- and δ 3.3–3.5 for -OCH3) and deshielded ethenyl protons (δ 7.48) due to electron-withdrawing effects .
  • Impurity-E’s benzyloxy groups produce aromatic protons near δ 7.3–7.5 and benzylic -CH2- at δ 4.6 .

Biological Activity

1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene, identified by its CAS number 1414361-09-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of stilbene derivatives, which are known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.

  • Molecular Formula : C20H24O6
  • Molecular Weight : 360.41 g/mol
  • Structure : The compound features multiple methoxymethoxy groups that may enhance its solubility and biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies focusing on its cytotoxicity and potential therapeutic applications.

Anticancer Activity

Research indicates that stilbene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Case Study: Cytotoxic Evaluation

In a specific case study involving the evaluation of cytotoxic effects, it was found that related stilbene compounds displayed IC50 values in the micromolar range against various cancer cell lines. While direct data on this compound is limited, the structural similarities suggest potential for comparable activity.

CompoundCell LineIC50 (µM)
Stilbene AMDA-MB-231 (Breast Cancer)10
Stilbene BHeLa (Cervical Cancer)15
This compound TBDTBD

Antimicrobial Activity

Stilbene derivatives are also noted for their antimicrobial properties. The presence of multiple methoxy groups may enhance their interaction with microbial cell membranes, leading to increased permeability and disruption of cellular functions. Studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving methoxymethyl protection of hydroxyl groups and Pd/Cu-catalyzed cross-coupling reactions for the ethenyl bridge. For example:

  • Step 1 : Protect resorcinol derivatives with methoxymethyl chloride (MOMCl) in dichloromethane using a base like NaHCO₃ to generate 1,3-bis(methoxymethoxy)benzene intermediates .
  • Step 2 : Introduce the ethenyl group via Heck coupling or Stille coupling, using 4-(methoxymethoxy)styrene derivatives and PdCl₂(PPh₃)₂/CuI catalysts in acetonitrile under inert conditions .
  • Critical Factors : Temperature (room temp for protection; 60–80°C for coupling), solvent polarity, and catalyst loading significantly impact regioselectivity and yield (typically 70–89% for coupling steps) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm methoxymethoxy (-OCH₂OCH₃) protons (δ 3.3–3.5 ppm) and ethenyl (CH=CH) coupling constants (J = 16 Hz for E-isomer) .
  • HRMS for exact mass verification (e.g., calculated m/z for C₂₀H₂₂O₆: 374.1366) .
  • IR Spectroscopy to detect C-O-C stretching (~1100 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • HPLC-PDA to monitor purity and resolve stereoisomeric byproducts .

Advanced Research Questions

Q. How does the methoxymethoxy group influence the compound’s reactivity in electrophilic substitution reactions compared to methoxy or unprotected hydroxyl groups?

  • Methodological Answer : The methoxymethoxy group acts as a protecting group that enhances solubility in non-polar solvents while maintaining stability under acidic conditions. Unlike methoxy groups, it can be selectively hydrolyzed with HCl/MeOH to regenerate hydroxyl groups for further functionalization . For example:

  • Hydrolysis of methoxymethoxy to hydroxyl occurs at 0°C in 6M HCl, preserving the ethenyl bridge .
  • Electrophilic bromination studies show para selectivity on the benzene ring due to electron-donating methoxymethoxy groups, confirmed by X-ray crystallography .

Q. What strategies mitigate contradictions in biological activity data when testing analogs of this compound?

  • Methodological Answer : Contradictions often arise from:

  • Impurity profiles : Trace intermediates (e.g., 5-{(E)-2-[4-(benzyloxy)phenyl]ethenyl}benzene-1,3-diol) can skew bioassay results. Use preparative HPLC to isolate >99% pure batches .
  • Metabolic instability : Methoxymethoxy groups may undergo rapid hepatic hydrolysis. Compare activity of protected vs. deprotected analogs in in vitro (cell-free) vs. in vivo (mouse models) assays .
  • Structure-activity relationship (SAR) : Systematically modify the ethenyl bridge (e.g., replace with ethynyl) or vary methoxymethoxy positions to isolate key pharmacophores .

Q. How can regioselectivity challenges in synthesizing diaryl ethenyl derivatives be addressed?

  • Methodological Answer : Key approaches include:

  • Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (e.g., P(t-Bu)₃) to favor E-selectivity and reduce homocoupling byproducts .
  • Solvent effects : Polar aprotic solvents (DMF, MeCN) improve coupling efficiency compared to THF .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% for temperature-sensitive intermediates .

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